molecular formula C36H30OSi2 B154894 Hexaphenyldisiloxane CAS No. 1829-40-9

Hexaphenyldisiloxane

Cat. No. B154894
CAS RN: 1829-40-9
M. Wt: 534.8 g/mol
InChI Key: IVZTVZJLMIHPEY-UHFFFAOYSA-N
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Description

Synthesis and Functionalization of Siloxane Polymers

A novel hyper-cross-linked porous polymer based on hexaphenyldisiloxane (HCP-DH) was synthesized through a Friedel–Crafts reaction, demonstrating a high surface area and excellent adsorption capacities for organic dyes in water treatment. The polymer's structure could be modified post-synthesis to introduce Si-OH groups, which were further functionalized to enhance chromium ion adsorption .

Host Molecules for Guest-Inclusion Networks

Hexakis(4-functionalized-phenyl)benzenes and their derivatives were synthesized using cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions. These compounds, particularly host 1e or 2f, were shown to form 2-D networks through unique intermolecular interactions, as confirmed by X-ray crystallographic analysis .

Siloxane-Containing Dicarboxylic Acid and Supramolecular Structures

A new dicarboxylic acid based on siloxane and its derivatives were synthesized, leading to the formation of a supramolecular structure with a copper complex. This structure was characterized using various spectroscopic techniques and studied for its optical, thermal properties, and its ability to bind potassium cations .

Molecular Structure and Motion of Hexamethyldisiloxane

The molecular structure of hexamethyldisiloxane was investigated using gas-phase electron diffraction, revealing large amplitude intramolecular motions and providing measurements for bond lengths and angles. The molecule likely has C2v symmetry with staggered trimethylsilyl groups and a nonlinear Si-O-Si linkage .

Vibrational Properties of Polysiloxanes

Hexamethyldisiloxane (HMDS), a fundamental building block of silicones, was studied for its structural and vibrational properties. Spectroscopic studies and quantum chemical calculations revealed nearly free internal rotation of the trimethylsilyl groups and a very anharmonic large-amplitude bending motion. The Si-O-Si bridge group was identified as crucial for the molecule's properties and the behavior of silicone polymers .

Electron Diffraction Study of Hexamethyldisiloxane

An electron diffraction study provided a detailed molecular geometry for hexamethyldisiloxane, confirming the staggered conformation and large amplitude intramolecular motion of the molecule .

Crystal Structure and Thermodynamic Properties of Hexaphenyldisilane

The crystal structure of hexaphenyldisilane was determined from powder diffraction data, revealing an orthorhombic space group and acentric molecules with staggered phenyl rings. Thermodynamic measurements indicated no phase transitions within the studied temperature range and provided values for heat capacity, entropy, and enthalpy .

Intermolecular Interactions in Chloropentaphenyldisiloxane

The crystal structure of chloropentaphenyldisiloxane was elucidated, and the molecular packing was analyzed using Hirshfeld surface analysis. The study highlighted the role of phenyl C-H bonds in weak intermolecular interactions and discussed the influence of Si-O-Si bond parameters on the acceptor capability of functional groups .

Metabolites of Hexamethyldisiloxane

Major metabolites of hexamethyldisiloxane were identified in rat urine, providing insight into the pharmacokinetics of linear siloxanes. The study established the occurrence of demethylation at silicon-methyl bonds and proposed mechanistic pathways for the formation of the metabolites .

Scientific Research Applications

Dielectric Relaxation and Molecular Structure

Hexaphenyldisiloxane's dielectric properties have been explored through studies of its relaxation mechanisms. Research by Dasgupta and Smyth (1971) in the "Journal of Chemical Physics" revealed the existence of two relaxation processes in hexaphenyldisiloxane at different temperatures, indicating complex molecular interactions involving rotation and bending of the Si–O–Si group (Dasgupta & Smyth, 1971).

Silicon-Phenyl and Silicon-Oxygen Bond Characterization

In 1967, Varma, MacDiarmid, and Miller conducted a study published in the "Journal of Organometallic Chemistry," measuring the electric dipole moment of hexaphenyldisiloxane to understand the nature of silicon-phenyl and silicon-oxygen bonds. Their findings contribute to a deeper understanding of the molecular characteristics of hexaphenyldisiloxane (Varma, MacDiarmid, & Miller, 1967).

Water Treatment Applications

Hexaphenyldisiloxane has been utilized in creating hyper-cross-linked porous polymers for water treatment. Research published in the "European Polymer Journal" by Liu Ruidong et al. (2019) highlighted its application in removing organic dyes from water, showcasing the adaptability of hexaphenyldisiloxane-based polymers in environmental applications (Liu Ruidong et al., 2019).

Chemical Synthesis and Modification

Kanazashi and Takakura (1962) in the "Bulletin of the Chemical Society of Japan" explored the hydrogenation of hexaphenyldisiloxane, leading to various derivatives. This study demonstrates the chemical versatility of hexaphenyldisiloxane in synthesizing different compounds (Kanazashi & Takakura, 1962).

Semiconductor and Sensor Applications

Research on hexaphenyldisiloxane has extended into semiconductor and sensor applications. For instance, a study by Xu et al. (2019) in "Sensors and Actuators B: Chemical" investigated the deactivation mechanism of SnO2-based catalysts by hexaphenyldisiloxane, contributing valuable insights into the challenges and solutions in sensor technology (Xu et al., 2019).

Electronic Device Fabrication

Hexaphenyldisiloxane has been studied for its use in electronic device fabrication. Koch et al. (1997) in "Synthetic Metals" explored the growth of p-hexaphenyl thin films for electroluminescent devices, showing hexaphenyldisiloxane's potential in the production of high-tech materials (Koch et al., 1997).

Safety And Hazards

Hexaphenyldisiloxane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of Hexaphenyldisiloxane in the synthesis of pyrite FeS2 and other reactions suggests potential for further exploration of targeted small molecules in these metathesis reactions, providing new strategies in controlling inorganic materials synthesis at low temperatures .

properties

IUPAC Name

triphenyl(triphenylsilyloxy)silane
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InChI

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVZTVZJLMIHPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062006
Record name Hexaphenyldisiloxane
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Molecular Weight

534.8 g/mol
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Product Name

Hexaphenyldisiloxane

CAS RN

1829-40-9
Record name Hexaphenyldisiloxane
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Record name Hexaphenyldisiloxane
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Record name Hexaphenyldisiloxane
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Record name Disiloxane, 1,1,1,3,3,3-hexaphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
LW Breed, JC Wiley Jr - Journal of Organometallic Chemistry, 1975 - Elsevier
Difunctional organosiloxane derivatives containing only aromatic substitution on silicon were prepared and characterized. The series include compounds with the structure, O[Si(C 6 H 5 …
Number of citations: 9 www.sciencedirect.com
T Ershova, A Anisimov, F Krylov, N Polshchikova… - Chemical Engineering …, 2022 - Elsevier
A new simple and highly efficient method for the synthesis of phenylsiloxanes in a liquid inorganic medium, namely, ammonia at room temperature or 100 C at elevated pressure, has …
Number of citations: 8 www.sciencedirect.com
R Varma, AG MacDiarmid, JG Miller - Journal of Organometallic Chemistry, 1967 - Elsevier
The electric dipole moment of hexaphenyldisiloxane, (C 6 H 5 ) 3 SiOSi(C 6 H 5 ) 3 , has been measured in CCl 4 at 30. The value, μ = 1.03 ± 0.02 D, shows that in the disiloxanes (R 3 …
Number of citations: 5 www.sciencedirect.com
H GILMAN, HN BENEDICT… - The Journal of Organic …, 1954 - ACS Publications
… It may be seen from the experimental results that methyllithium failed to cleave hexaphenyldisiloxane or hexa-p-tolyldisiloxane. This failure of methyllithium to bring about cleavage …
Number of citations: 4 pubs.acs.org
TT Tsai, WL Lehn, CJ Marshall Jr - The Journal of Organic …, 1966 - ACS Publications
In the course of our current research in the area of organometallic compounds it was necessary to understand the nature of the hydrolytic and oxidative sta-bility of hexaphenyldisilane (I)…
Number of citations: 9 pubs.acs.org
XA Dominguez, B Gomez, E Homberg… - Journal of the American …, 1955 - ACS Publications
… hexaphenyldisiloxane and the recovery of 75-95% of the alcohol or silanol. Triphenylbenzhydryloxysilane has been prepared in 27% yield from triphenylchlorosilane and the sodium …
Number of citations: 10 pubs.acs.org
S Dasgupta, CP Smyth - The Journal of Chemical Physics, 1971 - pubs.aip.org
… smaller than that of hexaphenyldisiloxane. However, the large value, about 150, of the Si-O-Si angle2 • 3 in the hexamethyl and hexaphenyldisiloxane molecules gives them roughly the …
Number of citations: 4 pubs.aip.org
G Baum, WL Lehn, C Tamborski - The Journal of Organic …, 1964 - ACS Publications
… Hexaphenyldisiloxane is often found as a by-product in organometallicreactions of … From the reaction mixture, 5.2% of hexaphenyldisiloxane was isolated also, mp 225-226, lit.8 mp 226. …
Number of citations: 8 pubs.acs.org
WH Daudt, JF Hyde - Journal of the American Chemical Society, 1952 - ACS Publications
… The symmetrical dimethyltetraphenyldisiloxane (VII) and hexaphenyldisiloxane are … methanol, and identified as hexaphenyldisiloxane (X),18 mp 223-224; yield 17.7 g. (33%). Recrystal- …
Number of citations: 104 pubs.acs.org
S Grigoras, C Qian, C Crowder, B Harkness… - Macromolecules, 1995 - ACS Publications
… 0.13 for pentaphenyldisiloxane and 0.19 for hexaphenyldisiloxane. The density of the optimized … is 163.3, and for the case of hexaphenyldisiloxane, the calculated bond angle is 179.6, …
Number of citations: 27 pubs.acs.org

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